molecular formula C25H23ClN4O4 B2515936 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 946371-14-8

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2515936
CAS No.: 946371-14-8
M. Wt: 478.93
InChI Key: OVBRCHXEEGJRKY-UHFFFAOYSA-N
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Description

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H23ClN4O4 and its molecular weight is 478.93. The purity is usually 95%.
The exact mass of the compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound is related to a broader class of compounds that include substituted 1,3,4-oxadiazole and acetamide derivatives. These compounds are synthesized through various chemical processes, involving the conversion of aromatic acids into corresponding esters, hydrazides, and finally into oxadiazole-thiols. Such processes often use reagents like N,N-dimethyl formamide (DMF) and sodium hydride (NaH) for the final steps. The structural confirmation of these synthesized compounds relies on spectroscopic methods such as (1)H-NMR, IR, and mass spectral data (Rehman et al., 2013).

Biological Screening

These compounds have been subjected to biological screenings to assess their efficacy against various enzymes and microorganisms. For instance, derivatives have been tested for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing relative activity, especially against AChE (Rehman et al., 2013). Another study synthesized novel heterocyclic compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which were then tested for their lipase and α-glucosidase inhibition, finding compounds with significant inhibitory activities (Bekircan et al., 2015).

Antimicrobial Activity

Further research into related compounds has demonstrated antimicrobial properties. For example, rhodanine-3-acetic acid derivatives have shown activity against a panel of bacteria, mycobacteria, and fungi, with specific compounds demonstrating high activity against Mycobacterium tuberculosis (Krátký et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Additionally, the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs have been studied. This research indicates that these compounds show good light harvesting efficiency and could potentially be used as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies suggest that some of these compounds exhibit promising binding affinities, indicating potential therapeutic applications (Mary et al., 2020).

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-15-11-16(2)30(14-21(31)27-13-18-7-4-5-10-20(18)33-3)25(32)22(15)24-28-23(29-34-24)17-8-6-9-19(26)12-17/h4-12H,13-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBRCHXEEGJRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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